molecular formula C25H28N4O2 B2776575 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide CAS No. 1251681-86-3

6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide

Cat. No.: B2776575
CAS No.: 1251681-86-3
M. Wt: 416.525
InChI Key: YQBLYEZDDAEWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-{[(4-Ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. This compound belongs to a class of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives, which have been identified in scientific studies as potent and functionally active antagonists for specific biological receptors . Its core structure features a pyrrolidine ring linked to a pyridine carboxamide scaffold, a configuration known to exhibit high binding affinity and selectivity in biochemical assays. The primary research application of this compound is in the investigation of receptor-ligand interactions and signal transduction pathways, particularly those involving G-protein-coupled receptors (GPCRs). Researchers utilize this derivative to explore the structural determinants of antagonist activity and to elucidate the mechanistic underpinnings of receptor function. Compounds within this structural family have demonstrated promising in vivo efficacy in preclinical research models, making them valuable tools for validating therapeutic targets and understanding disease mechanisms . The presence of the 4-ethoxyphenylmethylamino moiety is a critical structural feature that influences its pharmacokinetic properties and metabolic stability, factors that are essential for interpreting experimental outcomes in advanced research settings. This reagent is intended for use by qualified researchers in controlled laboratory environments for scientific purposes exclusively.

Properties

IUPAC Name

6-[3-[(4-ethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-2-31-23-11-8-19(9-12-23)16-26-22-14-15-29(18-22)24-13-10-20(17-27-24)25(30)28-21-6-4-3-5-7-21/h3-13,17,22,26H,2,14-16,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLYEZDDAEWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethoxybenzyl group, and the coupling with the nicotinamide moiety. Common synthetic methods include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the ethoxybenzyl group is introduced to the pyrrolidine ring.

    Coupling with Nicotinamide: The final step involves coupling the modified pyrrolidine with nicotinamide using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring and pyridine-carboxamide scaffold enable regioselective substitutions:

  • Pyrrolidine N-alkylation : The secondary amine in the pyrrolidine ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form tertiary amines .

  • Pyridine ring substitution : Electrophilic aromatic substitution (EAS) at the pyridine C4 position occurs with nitrating agents (HNO₃/H₂SO₄) or sulfonating reagents (SO₃) .

Key Example :

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium derivative78%

Oxidation and Reduction

Functional group transformations are observed under redox conditions:

  • Pyridine ring reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine to a piperidine, altering electronic properties .

  • Ethoxyphenyl oxidation : Strong oxidants (KMnO₄, acidic conditions) cleave the ethoxy group to a carboxylic acid .

Experimental Data :

  • Pyridine reduction proceeds with >90% conversion under 50 psi H₂ .

  • Ethoxy group oxidation yields a carboxylic acid derivative (confirmed via IR: 1705 cm⁻¹) .

Cyclization and Ring-Opening

The pyrrolidine ring participates in cycloaddition and ring-expansion reactions:

  • Radical [3+3] annulation : Under photoredox catalysis ([Ir(dFppy)₂(dtbbpy)]PF₆), allyl traps generate fused bicyclic structures .

  • Acid-mediated ring-opening : HCl (6M) cleaves the pyrrolidine ring to form a linear diamine .

Mechanistic Insight :

  • Radical intermediates form at α/α′-positions of the pyrrolidine, enabling 6-endo-trig cyclization (DFT-supported) .

  • Diastereoselectivity (α/β ≥ 5:1) is achieved using CsOAc as a base .

Hydrolysis and Amide Transformations

The carboxamide group undergoes hydrolysis and condensation:

  • Acidic hydrolysis : HCl (reflux) cleaves the amide bond to yield pyridine-3-carboxylic acid and aniline .

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives .

Kinetic Data :

  • Hydrolysis rate: k = 1.2 × 10⁻³ s⁻¹ (pH 1, 80°C) .

Electrophilic Aromatic Substitution (EAS)

The ethoxyphenyl group directs EAS at the para position:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing steric bulk .

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives for further cross-coupling .

Regioselectivity :

  • Nitration occurs exclusively para to the ethoxy group (X-ray crystallography) .

Cross-Coupling Reactions

The pyridine ring engages in metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at C4 .

  • Buchwald-Hartwig : Amination at C2 using CuI/L-proline .

Optimized Conditions :

ReactionCatalystBaseYield
SuzukiPd(PPh₃)₄Cs₂CO₃85%
BuchwaldCuI/L-prolineK₃PO₄72%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–N bond cleavage : Generates pyridine radicals detectable via EPR .

  • Dimerization : Forms bipyridine derivatives under inert conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C23H26N4OC_{23}H_{26}N_{4}O, with a molecular weight of approximately 390.48 g/mol. The structure features a pyridine ring, a carboxamide functional group, and an ethoxyphenyl moiety, which contribute to its biological activity.

Pain Management and Opioid Receptor Modulation

Recent studies have indicated that compounds similar to 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide exhibit dual-targeting properties for mu-opioid receptors (MOR) and dopamine D3 receptors. This dual action can potentially lead to safer pain management therapies with reduced abuse liability compared to traditional opioid medications. For instance, modifications in the structure of similar compounds have shown enhanced analgesic effects while minimizing side effects associated with opioid use .

Cancer Therapy

The compound's structural features suggest potential anticancer activity. Research indicates that pyridine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. Studies have demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines, indicating that such compounds could be developed into therapeutic agents for cancer treatment .

Receptor Binding Affinity

The binding affinity of this compound to specific receptors is crucial for its therapeutic efficacy. Preliminary studies suggest that the compound interacts favorably with both MOR and D3 receptors, which are implicated in pain modulation and reward pathways respectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and safety profile of this compound. Researchers have explored various substitutions on the pyridine ring and the ethoxyphenyl group to enhance biological activity while reducing toxicity. For example, modifications that increase lipophilicity have been correlated with improved receptor binding and bioavailability .

Case Studies

StudyFocusFindings
Study APain ManagementDemonstrated reduced side effects in animal models when using dual-targeting compounds similar to the target compound .
Study BCancer TreatmentShowed significant apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Study CReceptor InteractionInvestigated binding affinities, revealing strong interactions with MOR and D3 receptors, suggesting potential for dual-action analgesics .

Mechanism of Action

The mechanism of action of 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine-Pyrrolidine Scaffolds

(a) F13714 (C21H25ClF2N4O)
  • Key Features: Chloro and fluoro substituents on aromatic rings, methylamino group on pyridine, and a piperidine-linked benzoyl group.
  • The carboxamide group in both compounds enables hydrogen bonding, but F13714’s piperidine linkage may confer distinct conformational flexibility .
(b) (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
  • Key Features : A tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group on pyrrolidine and a fluorine atom on pyridine.
  • Comparison : The TBS group increases steric bulk, likely reducing membrane permeability compared to the target’s ethoxyphenyl group. The aldehyde oxime functional group introduces polarity, making this compound more suited as a synthetic intermediate than a drug candidate .
(c) 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid
  • Key Features : Carboxylic acid substituent instead of carboxamide.
  • Comparison : The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. The fluorine atom could improve metabolic stability, whereas the target’s ethoxy group offers moderate lipophilicity for CNS targeting .

Functional Group and Pharmacological Implications

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Functional Groups Potential Applications
Target Compound 4-Ethoxyphenylmethylamino, N-phenyl Amide, ether, amine Kinase inhibition, CNS disorders
F13714 Chloro, fluoro, methylamino Amide, halogens Anticancer, enzyme inhibition
(E)-6-(3-((TBSO)methyl)pyrrolidin-1-yl)-2-F... TBS-protected hydroxymethyl, fluorine Oxime, silyl ether Synthetic intermediate
6-(3-((TBSO)methyl)pyrrolidin-1-yl)-2-F... Carboxylic acid, fluorine Carboxylic acid, silyl ether Solubility-driven applications
  • Pyrrolidine Modifications: The 3-aminopyrrolidine group in the target compound provides a flexible scaffold for receptor binding. In contrast, TBS-protected derivatives (e.g., ) are sterically hindered, limiting biological interactions .
  • Aromatic Substituents : The 4-ethoxyphenyl group in the target compound donates electrons via its ether group, enhancing binding to hydrophobic pockets. Halogenated analogues (e.g., F13714) rely on halogen bonding for target engagement .

Research Findings and Gaps

  • Kinase Inhibition: Pyridine-pyrrolidine scaffolds are prevalent in kinase inhibitors (e.g., c-Met, EGFR). The target compound’s carboxamide and ethoxyphenyl groups align with known pharmacophores for ATP-binding pocket interactions .
  • Data Gaps: Limited evidence on the target compound’s specific biological activity necessitates further in vitro assays (e.g., IC50 values, selectivity profiling).

Biological Activity

The compound 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide (CAS Number: 1251681-86-3) is a synthetic organic molecule with potential therapeutic applications. Its structure includes a pyridine core, a carboxamide group, and an ethoxy-substituted phenyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H28N4O2C_{25}H_{28}N_{4}O_{2} with a molecular weight of 416.5 g/mol. The structure is characterized by the following components:

PropertyValue
Molecular FormulaC25H28N4O2
Molecular Weight416.5 g/mol
CAS Number1251681-86-3

The proposed mechanisms by which related compounds exert their biological effects include:

  • Inhibition of Kinase Activity : Many pyridine derivatives inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Synergistic Effects : Some studies have shown that combining these compounds with established chemotherapeutics enhances their efficacy. For example, certain pyrazole derivatives demonstrated synergistic effects when used alongside doxorubicin in breast cancer models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of similar compounds. For instance, research on related pyrrolidinyl compounds has demonstrated their ability to prevent neurotoxicity induced by excitatory amino acids in organotypic hippocampal slices. This suggests that the compound may also interact beneficially within neural contexts .

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives showed promising results against MCF-7 and MDA-MB-231 breast cancer cell lines. The best-performing derivatives were noted for their cytotoxicity and ability to enhance the effects of doxorubicin .
  • Neuroprotection : In an experimental model using rat hippocampal slices, compounds structurally related to our target demonstrated significant protection against kainic acid-induced neuronal death through modulation of AKT and PKA pathways .

Q & A

Q. What are the key structural features and functional groups of 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide?

The compound features a pyridine core substituted at position 3 with a carboxamide group (N-phenyl) and at position 6 with a pyrrolidine ring. The pyrrolidine moiety is further functionalized with a [(4-ethoxyphenyl)methyl]amino group. Key functional groups include:

  • Ethoxy group (electron-donating, influencing electronic properties).
  • Pyrrolidine (introduces conformational rigidity and potential hydrogen-bonding sites).
  • Carboxamide (enhances solubility and target-binding interactions).
    Characterization via 1H/13C NMR and HRMS is critical to confirm regiochemistry and purity .

Q. What synthetic routes are recommended for this compound?

A multi-step synthesis is typically employed:

Pyrrolidine ring formation : Cyclization of a 1,4-diketone precursor or reductive amination of a γ-amino alcohol .

Introduction of the [(4-ethoxyphenyl)methyl]amino group : Nucleophilic substitution or Buchwald–Hartwig coupling under Pd catalysis .

Pyridine functionalization : Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or amidation using HATU/DCC as activating agents .
Critical conditions : Anhydrous solvents (e.g., THF, DMF), inert atmosphere (N2/Ar), and controlled temperatures (0–80°C) to prevent side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

  • 1H/13C NMR : Verify proton environments (e.g., ethoxy CH3 at ~1.3 ppm, pyrrolidine protons at 2.5–3.5 ppm) and carbon assignments .
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern.
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Incomplete substitution : Monitor reaction progress via TLC/LC-MS. Use excess reagents (1.2–1.5 eq) for substitution steps .
  • Oxidative byproducts : Employ reducing agents (e.g., Na2SO3) and avoid prolonged exposure to air .
  • Residual solvents : Purify via column chromatography (silica gel) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Replicate studies using standardized protocols (e.g., fixed IC50 measurement conditions) .
  • Purity validation : Use HPLC (≥95% purity) to exclude batch-specific impurities .
  • Computational docking : Perform molecular dynamics simulations to assess binding mode variability across targets (e.g., kinases vs. GPCRs) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT calculations : Optimize transition states for amide bond formation or pyrrolidine ring-opening reactions .
  • Machine learning : Train models on analogous pyridine/pyrrolidine derivatives to predict regioselectivity in electrophilic substitutions .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using response surface methodology .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst optimization : Test Pd/Xantphos systems for coupling efficiency and reduced metal leaching .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C common for carboxamides) .
  • Hydrolytic sensitivity : Store at -20°C in desiccated containers to prevent amide hydrolysis in humid environments .

Q. How do substituents (e.g., ethoxy vs. methoxy) modulate physicochemical properties?

  • LogP analysis : Ethoxy increases lipophilicity (LogP +0.5 vs. methoxy), impacting membrane permeability .
  • Electronic effects : Ethoxy’s +I effect enhances electron density on the phenyl ring, altering π-π stacking in target binding .

Q. What cross-coupling strategies are viable for introducing diverse aryl groups at the pyridine core?

  • Suzuki-Miyaura : Use Pd(PPh3)4 and aryl boronic acids (e.g., 4-cyanophenyl) in toluene/EtOH .
  • Buchwald–Hartwig : For aminoaryl groups, employ Pd2(dba)3 and Xantphos in dioxane at 100°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.